Methylenedioxypropargylamphetamine
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Overview
Description
3,4-Methylenedioxy-N-propargylamphetamine (MDPL) is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. MDPL is known for its minimal effects and limited data on its pharmacological properties, metabolism, and toxicity .
Preparation Methods
The synthesis of 3,4-Methylenedioxy-N-propargylamphetamine involves several steps. The synthetic route typically starts with the precursor 3,4-methylenedioxyphenyl-2-propanone. This compound undergoes a series of chemical reactions, including reductive amination and propargylation, to form the final product. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
3,4-Methylenedioxy-N-propargylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Methylenedioxy-N-propargylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its minimal effects limit its use.
Industry: The compound is used in the development of new synthetic routes and the study of reaction mechanisms
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxy-N-propargylamphetamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, similar to other substituted amphetamines. The compound binds to transporters and receptors, leading to the release of neurotransmitters and subsequent psychoactive effects. due to its minimal effects, the exact molecular targets and pathways involved are not well understood .
Comparison with Similar Compounds
3,4-Methylenedioxy-N-propargylamphetamine can be compared with other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects and use as a recreational drug.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDMA but with slight variations in its chemical structure and effects .
The uniqueness of 3,4-Methylenedioxy-N-propargylamphetamine lies in its minimal effects and limited data on its pharmacological properties, making it a compound of interest for further research and study.
Properties
CAS No. |
74698-46-7 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
InChI Key |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Origin of Product |
United States |
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